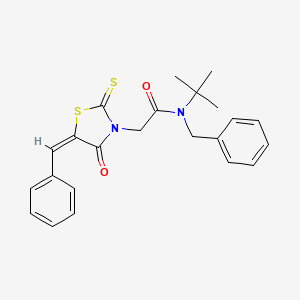
(E)-N-benzyl-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-benzyl-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)acetamide is a useful research compound. Its molecular formula is C23H24N2O2S2 and its molecular weight is 424.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N-benzyl-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)acetamide is a thiazolidinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may influence its interactions with biological targets, leading to various pharmacological effects.
Chemical Structure
The compound can be represented as follows:
This structure includes a thiazolidine ring, a benzylidene moiety, and a tert-butyl group, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for these derivatives were evaluated against Gram-positive and Gram-negative bacteria, demonstrating promising results comparable to standard antibiotics.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 |
| Compound B | Escherichia coli | 100 |
| (E)-N-benzyl... | Klebsiella pneumoniae | 75 |
Anticancer Activity
Thiazolidinone derivatives are also being explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress. The specific pathways involved often include the modulation of signaling molecules such as caspases and Bcl-2 family proteins.
A study focusing on similar thiazolidinone compounds reported an IC50 value of approximately 20 µM against human breast cancer cells, suggesting that this compound may exhibit comparable efficacy.
Enzyme Inhibition
The compound's structural features suggest potential inhibitory activity against key enzymes involved in metabolic pathways. For instance, thiazolidinones have been shown to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
Research indicates that certain derivatives exhibit IC50 values in the low micromolar range against AChE, making them viable candidates for further development as therapeutic agents.
Case Studies
- Antimicrobial Evaluation : A series of thiazolidinone derivatives were tested for antimicrobial activity against clinical isolates. The results showed that compounds with benzylidene substitutions exhibited enhanced activity compared to their non-substituted counterparts.
- Anticancer Mechanisms : In vitro studies on breast cancer cell lines demonstrated that thiazolidinones could induce apoptosis via the mitochondrial pathway, with significant upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Propiedades
IUPAC Name |
N-benzyl-2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S2/c1-23(2,3)25(15-18-12-8-5-9-13-18)20(26)16-24-21(27)19(29-22(24)28)14-17-10-6-4-7-11-17/h4-14H,15-16H2,1-3H3/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTZGJOLXWSFTL-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)CN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













